8-Dehydrocholesterol

Catalog No.
S580669
CAS No.
70741-38-7
M.F
C27H44O
M. Wt
384.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Dehydrocholesterol

CAS Number

70741-38-7

Product Name

8-Dehydrocholesterol

IUPAC Name

(3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H44O

Molecular Weight

384.6 g/mol

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21,23-24,28H,6-8,10-17H2,1-5H3/t19-,21+,23-,24+,26+,27-/m1/s1

InChI Key

VUKORTMHZDZZFR-BXAZICILSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C

Synonyms

8-dehydrocholesterol, cholesta-5,8-dien-3 beta-ol

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Marker for Smith-Lemli-Opitz Syndrome (SLOS):

Elevated levels of 8-DHC in the blood plasma are a defining characteristic of SLOS, a genetic disorder affecting cholesterol synthesis []. This makes 8-DHC a crucial biomarker for diagnosing the condition. Researchers use 8-DHC levels to confirm the diagnosis, monitor disease progression, and potentially guide treatment decisions [, ].

Studying Cholesterol Homeostasis:

8-DHC serves as an intermediate molecule in the cholesterol biosynthesis pathway. By studying its metabolism and interactions with other enzymes and molecules involved in this pathway, researchers can gain valuable insights into cholesterol regulation and potential therapeutic targets for various diseases associated with cholesterol imbalance [, ].

Research Tool in Cell and Membrane Studies:

Due to its structural similarity to cholesterol, 8-DHC can be used as a substitute or probe in various cell and membrane studies. Researchers can utilize its fluorescently labeled version to track specific cellular processes, investigate membrane fluidity, and understand the role of cholesterol in various cellular functions [, ].

8-Dehydrocholesterol is a sterol compound with the molecular formula C27H44O. It is a derivative of cholesterol characterized by a double bond between the 8th and 9th carbon atoms in its steroid structure. This compound plays a significant role in human biology, particularly in cholesterol metabolism and is recognized as a biomarker for certain genetic disorders, notably Smith-Lemli-Opitz syndrome. Elevated levels of 8-dehydrocholesterol are often indicative of deficiencies in cholesterol synthesis due to mutations in the gene responsible for the enzyme 3β-hydroxysterol Δ7-reductase, which leads to an accumulation of this sterol in various biological fluids, including plasma and amniotic fluid .

As mentioned earlier, 8-DHC itself doesn't have a well-defined mechanism of action. However, understanding its role as a cholesterol precursor sheds light on its significance. Cholesterol plays a crucial role in maintaining cell membrane structure and fluidity. It also serves as a precursor for various other essential molecules like bile acids and steroid hormones []. In SLOS, due to the deficiency in cholesterol production, various cellular processes can be disrupted, leading to the characteristic malformations and developmental delays observed in the syndrome.

, primarily related to lipid metabolism. It can undergo oxidation, leading to the formation of various oxysterols, which are biologically active metabolites that can influence cell signaling pathways and inflammatory processes. The compound is also implicated in lipid peroxidation, a process that can result in cellular damage and has been associated with various diseases .

The biological activity of 8-dehydrocholesterol is closely linked to its role in cholesterol metabolism. It serves as a precursor to vitamin D upon exposure to ultraviolet light, facilitating the conversion of cholesterol derivatives into biologically active forms. Additionally, its accumulation is linked to developmental disorders such as Smith-Lemli-Opitz syndrome, where it correlates with malformations and neurodevelopmental issues . Research has also indicated potential roles in cellular signaling and inflammation, highlighting its importance beyond mere structural functions .

8-Dehydrocholesterol can be synthesized through various methods:

  • Chemical Synthesis: This involves multi-step organic reactions starting from simpler sterols or cholesterol derivatives. The synthesis often includes dehydrogenation steps to introduce the double bond characteristic of 8-dehydrocholesterol.
  • Biological Synthesis: In vivo synthesis occurs via enzymatic reactions involving sterol biosynthesis pathways. The specific enzyme responsible for the conversion from 7-dehydrocholesterol to 8-dehydrocholesterol is critical in this process.
  • Extraction: It can also be isolated from biological sources where it accumulates, such as human plasma or tissues affected by metabolic disorders .

8-Dehydrocholesterol has several applications:

  • Biomarker: It is used as a diagnostic marker for Smith-Lemli-Opitz syndrome and other metabolic disorders.
  • Research: It serves as a substrate in studies investigating cholesterol metabolism and related enzymatic functions.
  • Pharmaceutical Development: Understanding its role may lead to new therapeutic strategies targeting cholesterol-related diseases or conditions influenced by sterol metabolism .

Studies have shown that 8-dehydrocholesterol interacts with various biological molecules, influencing cellular processes:

  • Cell Signaling: It modulates signaling pathways involved in inflammation and cell growth.
  • Protein Interactions: Research indicates that it may interact with specific proteins involved in lipid metabolism and cellular signaling pathways.
  • Drug Interactions: Its presence can affect the pharmacokinetics and dynamics of certain drugs, particularly those targeting lipid profiles or metabolic pathways .

8-Dehydrocholesterol shares structural similarities with several other sterols. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
CholesterolContains a hydroxyl group at C3; no double bond at C8Precursor for steroid hormones; essential for cell membranes
7-DehydrocholesterolDouble bond between C7 and C8; hydroxyl at C3Precursor for vitamin D synthesis
DesmosterolDouble bonds at C22 and C24; hydroxyl at C3Intermediate in cholesterol biosynthesis
SitosterolPlant sterol; similar structure but different side chainImportant dietary component; lower absorption than cholesterol

Uniqueness of 8-Dehydrocholesterol:

  • The unique positioning of the double bond at the eighth carbon distinguishes it from other sterols, influencing its biochemical behavior and interaction with enzymes involved in cholesterol metabolism. Its elevated levels serve as a critical diagnostic tool for specific genetic disorders .

Physical Description

Solid

XLogP3

7.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

384.339216023 g/mol

Monoisotopic Mass

384.339216023 g/mol

Heavy Atom Count

28

UNII

R85BA49SYS

Other CAS

70741-38-7

Wikipedia

8-Dehydrocholesterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2023-08-15

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